molecular formula C8H13N3O2 B8667076 Ethyl 2-isopropyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-isopropyl-2H-1,2,3-triazole-4-carboxylate

Cat. No. B8667076
M. Wt: 183.21 g/mol
InChI Key: JYTIMJCIHSEHLA-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

A mixture of ethyl 2H-1,2,3-triazole-4-carboxylate (1 g), potassium carbonate (1.76 g) and 2-iodopropane (1.27 ml) in dry acetonitrile (20 ml) was stirred at 50-60° C. under nitrogen for 2 h. Further 2-iodopropane (0.70 ml) was added and the mixture stirred at 50-60° C. under nitrogen for 16 h. After cooling to room temperature, the mixture was filtered through a 2 g SPE-Silica column with ethyl acetate and the filtrate concentrated in vacuo, Purification of the residue by chromatography on silica gel (70 g silica cartridge), eluting with a gradient of 0-25% ethyl acetate in cyclohexane over 40 min gave the title compound (670 mg) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:18]([CH3:20])[CH3:19]>C(#N)C>[CH3:19][CH:18]([N:2]1[N:3]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:5]=[N:1]1)[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1NN=C(C1)C(=O)OCC
Name
Quantity
1.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.27 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 50-60° C. under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 50-60° C. under nitrogen for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a 2 g SPE-Silica column with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo, Purification of the residue by chromatography on silica gel (70 g silica cartridge)
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate in cyclohexane over 40 min
Duration
40 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)N1N=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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